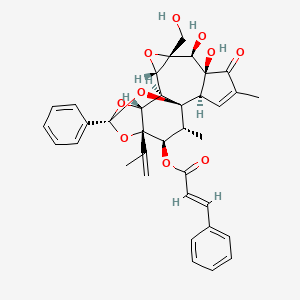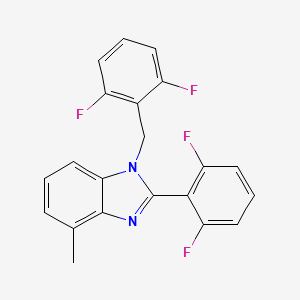
Icomethasone enbutate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Icomethasone enbutate is a synthetic glucocorticoid corticosteroid. It is known for its potent anti-inflammatory and immunosuppressive properties. The compound has the chemical formula C28H37ClO7 and a molecular weight of 521.042 g/mol . Despite its potential, this compound was never marketed .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of icomethasone enbutate involves multiple steps, starting from the parent compound, icomethasone. The process includes chlorination, hydroxylation, and esterification reactions. The 21-mesylate of icomethasone can be obtained in a highly pure form, practically free of traces of substitution in the 11-position .
Industrial Production Methods: Industrial production methods for this compound are not well-documented due to its status as an investigational compound. the general approach involves large-scale synthesis of the parent compound followed by specific modifications to achieve the desired ester form.
Analyse Chemischer Reaktionen
Types of Reactions: Icomethasone enbutate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Halogen substitution reactions are common in the synthesis of icomethasone derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride and phosphorus pentachloride are employed.
Major Products Formed: The major products formed from these reactions include various hydroxylated and esterified derivatives of icomethasone .
Wissenschaftliche Forschungsanwendungen
Icomethasone enbutate has been studied primarily for its anti-inflammatory and immunosuppressive properties. Its applications include:
Chemistry: Used as a reference compound in the study of glucocorticoid activity.
Biology: Investigated for its effects on cellular processes and protein binding.
Medicine: Explored as a potential treatment for inflammatory conditions and asthma.
Industry: Utilized in research and development for new corticosteroid drugs.
Wirkmechanismus
Icomethasone enbutate exerts its effects by binding to glucocorticoid receptors, leading to the inhibition of inflammatory transcription factors such as NF-Kappa B. It also inhibits phospholipase A2, reducing the formation of arachidonic acid derivatives, which are key mediators of inflammation. Additionally, it promotes the expression of anti-inflammatory genes like interleukin-10 .
Vergleich Mit ähnlichen Verbindungen
Mometasone Furoate: A related glucocorticoid with similar anti-inflammatory properties.
Betamethasone: Another glucocorticoid used for its potent anti-inflammatory effects.
Dexamethasone: Known for its strong immunosuppressive and anti-inflammatory actions.
Uniqueness: Icomethasone enbutate is unique due to its specific esterification, which may influence its pharmacokinetics and metabolic profile. Unlike its marketed counterparts, this compound was never commercialized, making it primarily a subject of research .
Eigenschaften
Molekularformel |
C28H37ClO7 |
|---|---|
Molekulargewicht |
521.0 g/mol |
IUPAC-Name |
[17-(2-acetyloxyacetyl)-9-chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate |
InChI |
InChI=1S/C28H37ClO7/c1-6-7-24(34)36-28(23(33)15-35-17(3)30)16(2)12-21-20-9-8-18-13-19(31)10-11-25(18,4)27(20,29)22(32)14-26(21,28)5/h10-11,13,16,20-22,32H,6-9,12,14-15H2,1-5H3 |
InChI-Schlüssel |
OVTRPNSKIPQZEC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)O)C)C)C(=O)COC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


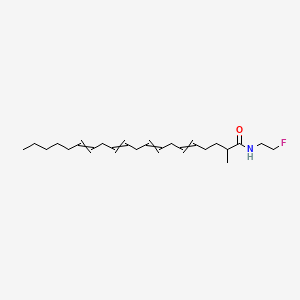
![(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-10-methoxyimino-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B10785430.png)
![13-Methyl-6-prop-2-ynyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione](/img/structure/B10785434.png)
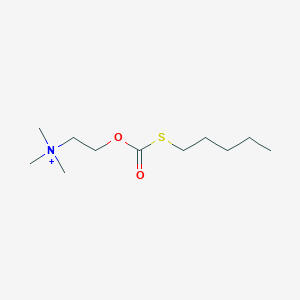
![2-[2-(dichloromethyl)phenyl]-N-hydroxy-N-(1-phenanthren-2-ylethyl)benzamide](/img/structure/B10785450.png)
![3-({4-[(3-chlorophenyl)amino]-1H-pyrazolo[3,4-d]pyrimidin-3-yl}amino)phenol](/img/structure/B10785452.png)


![Bombesin, [125I]-](/img/structure/B10785471.png)
![7-[3-[(5-Hydroxy-1-benzothiophene-3-carbonyl)amino]-7,7-dimethyl-2-bicyclo[2.2.1]heptanyl]hept-5-enoic acid](/img/structure/B10785474.png)
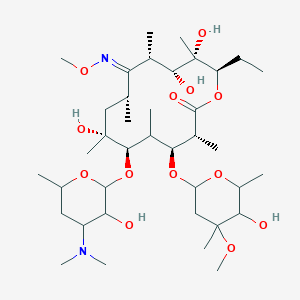
![15-Hydroxy-6-methoxy-16-methyltetracyclo[9.7.0.02,8.012,16]octadeca-2(8),3,6-trien-5-one](/img/structure/B10785486.png)
